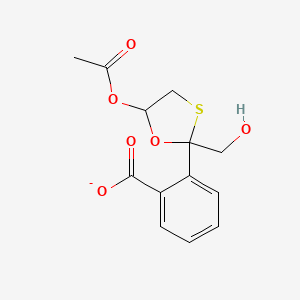

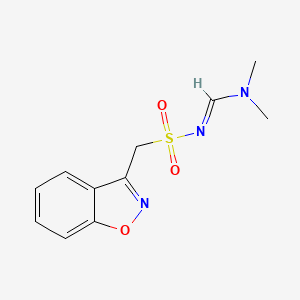

3-Deoxy-3-fluoro-D-mannose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deoxy-3-fluoro-D-mannose is a fluorinated sugar derivative used primarily in glycobiology research. This compound is a biochemical reagent that plays a significant role in studying the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

作用機序

Target of Action

The primary target of 3-Deoxy-3-fluoro-D-mannose is the cell wall of Saccharomyces cerevisiae, a species of yeast . This compound is metabolized and incorporated into the cell wall, affecting its structure and function .

Mode of Action

This compound interacts with its target by being metabolized and incorporated into the cell wall of Saccharomyces cerevisiae . This interaction results in changes to the cell wall’s composition and potentially its physical properties .

Biochemical Pathways

Upon incubation with Saccharomyces cerevisiae, this compound is metabolized into three main metabolites: this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These metabolites are part of the carbohydrate metabolic pathway and play a role in the synthesis of the cell wall .

Pharmacokinetics

Its conversion into sugar nucleotide is also much less efficient . These factors may impact the bioavailability of this compound.

Result of Action

The incorporation of this compound into the cell wall of Saccharomyces cerevisiae results in changes to the cell wall’s composition . .

生化学分析

Biochemical Properties

3-Deoxy-3-fluoro-D-mannose is metabolized and incorporated into the cell wall of Saccharomyces cerevisiae . It interacts with various enzymes and proteins during this process. For instance, it is converted into this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These interactions are crucial for the compound’s role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its incorporation into the cell wall of Saccharomyces cerevisiae This process influences cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism into various compounds, including this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These compounds can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into compounds such as this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-mannose typically involves the fluorination of protected mannose derivatives. One common method uses diethylaminosulfur trifluoride as the fluorinating agent. For example, 3,4,6-tri-O-benzyl-D-mannose can be subjected to fluorination by diethylaminosulfur trifluoride to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as in laboratory settings. The process would typically involve the protection of hydroxyl groups, fluorination, and subsequent deprotection steps to yield the desired compound.

化学反応の分析

Types of Reactions

3-Deoxy-3-fluoro-D-mannose undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Fluorination: Diethylaminosulfur trifluoride is commonly used for introducing the fluorine atom.

Protection and Deprotection: Benzyl groups are often used to protect hydroxyl groups during synthesis.

Major Products

The major products formed from these reactions include various fluorinated sugar derivatives, which can be further modified for specific research applications .

科学的研究の応用

3-Deoxy-3-fluoro-D-mannose is used in several scientific research fields:

Glycobiology: It is used to study the structure and function of glycans in biological systems.

Biomedicine: The compound is used as a probe for studying metabolic pathways and enzyme activities.

Biotechnology: It is employed in the development of new biochemical assays and diagnostic tools.

類似化合物との比較

Similar Compounds

- 2-Deoxy-2-fluoro-D-glucose

- 4-Deoxy-4-fluoro-D-mannose

- 2-Deoxy-2-fluoro-D-mannose

Uniqueness

3-Deoxy-3-fluoro-D-mannose is unique due to the specific position of the fluorine atom, which provides distinct reactivity and interaction profiles compared to other fluorinated sugars. This uniqueness makes it valuable for specific biochemical and biomedical research applications .

特性

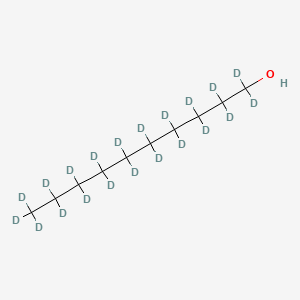

IUPAC Name |

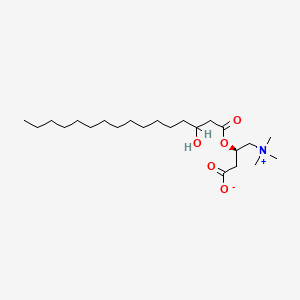

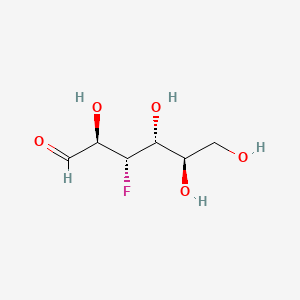

(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCJIQOFXULDL-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 3-Deoxy-3-fluoro-D-mannose interact with Saccharomyces cerevisiae and what are the downstream effects?

A: this compound exhibits limited transport into Saccharomyces cerevisiae S288C cells compared to its 4-fluoro counterpart. [] Once inside the cell, it undergoes phosphorylation to form this compound 1,6-bisphosphate and this compound 6-phosphate. It can be further converted to GDP-3-deoxy-3-fluoro-D-mannose, albeit with much lower efficiency compared to 4-deoxy-4-fluoro-D-mannose. Notably, minimal incorporation of this compound into the cell-wall polysaccharides is observed. [] This suggests its limited involvement in cell wall biosynthesis pathways.

Q2: What is known about the synthesis of this compound?

A: Multiple research articles describe the synthesis of this compound. [, , , ] These publications detail specific synthetic routes and methodologies employed to obtain the compound, which are valuable resources for organic chemists.

Q3: Are there differences in how Saccharomyces cerevisiae processes this compound and 4-Deoxy-4-fluoro-D-mannose? **

A: Yes, significant differences exist. While both this compound and 4-deoxy-4-fluoro-D-mannose are metabolized by Saccharomyces cerevisiae S288C, the 4-fluoro analog demonstrates superior transport into cells and more efficient conversion into its corresponding sugar nucleotide. [] This difference likely contributes to the observation that 4-deoxy-4-fluoro-D-mannose is incorporated into cell wall polysaccharides while this compound is not. [] This highlights the importance of fluorine position on the sugar molecule for cellular uptake and metabolic processing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)